N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-methylbenzamide
Description
This compound features a pyrido[1,2-a]pyrazine core substituted with a benzyloxy group at position 7 and a 2-methylbenzamide moiety linked via an ethyl chain at position 2.
Properties
IUPAC Name |
N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-18-7-5-6-10-20(18)24(30)26-11-12-27-13-14-28-16-23(22(29)15-21(28)25(27)31)32-17-19-8-3-2-4-9-19/h2-10,15-16H,11-14,17H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCZNSOEQNROLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysis
A representative procedure involves reacting 6-amino-1,3-dimethyluracil with dimedone and 4-(4-chlorobenzyloxy)benzaldehyde in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions at 90°C. DABCO acts as both a base and catalyst, facilitating enolate formation and subsequent cyclization (Scheme 1).
Optimization Data
DABCO outperforms hexamethylenetetramine (HMTA) and acid catalysts due to its superior ability to stabilize intermediates via hydrogen bonding.
Introduction of the Benzyloxy Group
The benzyloxy moiety at position 7 is introduced via nucleophilic aromatic substitution (SNAr) or Cu(I)-catalyzed click chemistry.
SNAr with Benzyl Halides
4-Hydroxybenzaldehyde reacts with propargyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃) to yield 4-(prop-2-ynyloxy)benzaldehyde. Subsequent treatment with benzyl halides and sodium azide in the presence of CuSO₄ and ascorbic acid generates triazole-linked intermediates, which are hydrogenolyzed to reveal the benzyloxy group.
Key Steps
-
Propargylation: 4-Hydroxybenzaldehyde + Propargyl bromide → 4-(Prop-2-ynyloxy)benzaldehyde.
-
Click Reaction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole intermediates.
Formation of the Ethyl Spacer
The ethyl linker between the pyrido[1,2-a]pyrazine and benzamide is installed via Michael addition or alkylation.
Michael Addition Strategy
The enolate of dimedone attacks an α,β-unsaturated aldehyde intermediate, forming a carbon-carbon bond that elongates into the ethyl spacer after tautomerization. This step is optimized under solvent-free conditions with DABCO, achieving yields >95%.
Amidation with 2-Methylbenzamide
The final amidation step couples the ethylamine-terminated intermediate with 2-methylbenzoyl chloride.
Acid Chloride Method
Benzoic acid derivatives are converted to acid chlorides using (COCl)₂ and catalytic DMF. Reaction with methylamine in the presence of triethylamine (Et₃N) yields N-methylbenzamide.
Procedure
-
Activation: 2-Methylbenzoic acid + (COCl)₂ → 2-Methylbenzoyl chloride.
-
Coupling: 2-Methylbenzoyl chloride + Ethylamine intermediate → Target amide.
Purification
Crude product is purified via silica gel chromatography (20% ethyl acetate/hexane), yielding >85% pure product.
Integrated Synthetic Pathway
Combining the above steps, the full synthesis proceeds as follows:
-
Core Formation : MCR of dimedone, 6-amino-1,3-dimethyluracil, and functionalized aldehyde.
-
Amidation : Acid chloride coupling with the ethylamine spacer.
Overall Yield : 65–70% after optimization.
Analytical Characterization
Critical characterization data include:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at specific positions of the pyrido[1,2-a]pyrazine core.
Reduction: Certain functional groups, such as ketones within the core, can be reduced using reagents like sodium borohydride.
Substitution: Various nucleophilic substitution reactions can occur, particularly at reactive positions of the core and benzyloxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in dry solvents.
Substitution: Halogenating agents or organometallic reagents for nucleophilic substitution.
Major Products Formed: Depending on the reaction, products can include various derivatives with modified functional groups, altering the chemical and biological properties of the compound.
Scientific Research Applications
Chemistry: The compound is utilized in synthetic chemistry as a precursor or intermediate for creating novel chemical entities with potential biological activities.
Biology and Medicine: Investigated for its potential pharmacological properties, the compound may interact with specific biological targets, serving as a lead compound for drug development, particularly in areas like oncology or neurology.
Industry: In industrial applications, derivatives of this compound could be used in material science for creating specialized polymers or as catalysts in chemical reactions.
Mechanism of Action
The exact mechanism by which N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-methylbenzamide exerts its effects depends on its interaction with molecular targets:
Molecular Targets: Potential targets might include enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate specific signaling pathways, influencing cellular processes such as apoptosis, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Structural Variations in Pyrido/Pyrazine Derivatives
Key Observations:
Core Structure Differences :
- The target compound and Examples 322/323 share the pyrido[1,2-a]pyrazine core, whereas compound 1l has an imidazo[1,2-a]pyridine core. The imidazo core introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
Substituent Effects: Benzyloxy vs. Methoxy: The target’s benzyloxy group (bulky, aromatic) may reduce solubility compared to the methoxy group in CAS 1040660-29-4 . Fluorobenzyl vs. Amide Variations: The target’s 2-methylbenzamide provides greater steric hindrance than the 2-methylpropanamide in CAS 1040660-29-4 , possibly affecting binding kinetics.
Physical Properties :
- Melting points for imidazo derivatives (e.g., 1l at 243–245°C ) are higher than typical pyrido-pyrazines, likely due to increased molecular rigidity and intermolecular interactions.
Biological Activity
N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological significance, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement that includes a pyrido[1,2-a]pyrazine core. Its molecular formula is with a molecular weight of 431.5 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O4 |
| Molecular Weight | 431.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Cytotoxicity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
In a comparative study involving several derivatives:
- K5 , a chlorophenyl substituted compound, exhibited the highest cytotoxicity against both MCF-7 and HeLa cells.
- The presence of aromatic substitutions on the pyrido core was found to enhance cytotoxic activity significantly .
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents suggests potential effectiveness against various pathogens. Preliminary screening indicates that certain derivatives possess notable antibacterial and antifungal properties.
The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes or pathways critical for cell survival in cancer cells. This includes interference with DNA synthesis and repair mechanisms.
Case Study 1: Cytotoxic Evaluation
A recent study synthesized various pyridopyrimidine derivatives and evaluated their cytotoxic effects using the MTT assay. The findings indicated that compounds with specific substitutions led to enhanced activity against human carcinoma cell lines .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of similar compounds. The results demonstrated effective inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-{2-[7-(benzyloxy)-1,8-dioxo-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-methylbenzamide?
- Methodology : The synthesis typically involves multi-step protocols:
Intermediate formation : Prepare the pyrido[1,2-a]pyrazine core via cyclization of 2,3-diaminopyridine derivatives with oxazolidines or carbonyl reagents under acidic conditions (e.g., H₂SO₄ in ethanol) .
Benzyloxy introduction : Protect reactive hydroxyl groups using benzyl chloride or benzyl bromide under basic conditions (e.g., NaHCO₃) .
Amide coupling : React the ethylamine-linked intermediate with 2-methylbenzoyl chloride in anhydrous DMF or THF, using triethylamine as a base .
- Yield optimization : Adjust stoichiometry (e.g., 1.2 eq benzoyl chloride) and monitor via TLC .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Key techniques :
- NMR spectroscopy : Confirm regiochemistry of the pyrido[1,2-a]pyrazine core (e.g., ¹H NMR signals at δ 2.35–3.90 ppm for methyl/methylene groups; aromatic protons at δ 7.20–8.40 ppm) .
- Mass spectrometry : HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
- Melting point analysis : Compare observed values (e.g., 254–256°C) with literature to assess purity .
Q. What are the common intermediates or byproducts observed during synthesis?
- Intermediates :
- 7-Benzyloxy-1,8-dioxo-1,2,3,4,8H-pyrido[1,2-a]pyrazine (core structure) .
- 2-(2-Aminoethyl)-pyrido[1,2-a]pyrazine derivatives (pre-amidation intermediates) .
- Byproducts : Over-alkylation products (e.g., di-substituted benzyloxy derivatives) or hydrolysis artifacts due to acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the amidation step?
- Strategies :
- Use coupling agents like HATU or EDCI to enhance efficiency in polar aprotic solvents (DMF, DCM) .
- Control temperature (0–5°C) to minimize epimerization or degradation .
- Monitor reaction progress via HPLC-MS to isolate intermediates and adjust stoichiometry .
Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?
- Example : Discrepancies in ¹³C NMR signals for carbonyl groups (δ 163–165 ppm) may arise from tautomeric equilibria in the pyrazinone ring .
- Resolution : Perform variable-temperature NMR or DFT calculations to assign ambiguous peaks .
Q. How does the benzyloxy group influence the compound’s stability under physiological conditions?
- Findings : The benzyloxy moiety enhances lipophilicity but may undergo enzymatic cleavage (e.g., via esterases in vitro).
- Testing : Conduct stability assays in simulated gastric fluid (SGF) or human liver microsomes, comparing with deprotected analogs .
Q. What in vitro models are suitable for evaluating its biological activity?
- Models :
- Kinase inhibition : Screen against recombinant kinases (e.g., Aurora A, CDK2) using fluorescence polarization assays .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-based viability assays .
- Positive controls : Compare with structurally related pyrido[2,3-d]pyrimidine derivatives .
Q. How can computational methods predict SAR for analogs of this compound?
- Approach :
Docking studies : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) .
QSAR modeling : Correlate substituent electronegativity (e.g., Cl, OCH₃) with IC₅₀ values from kinase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
